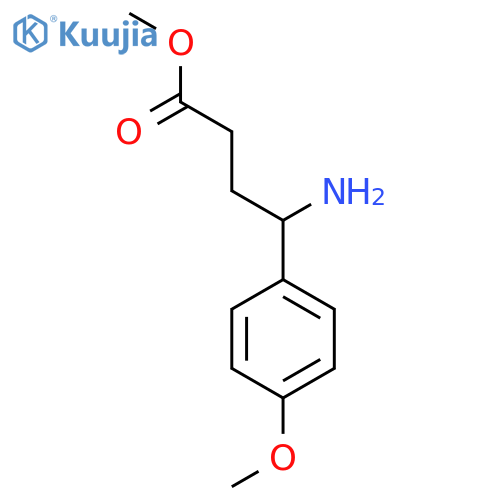

Cas no 1179297-63-2 (Methyl 4-amino-4-(4-methoxyphenyl)butanoate)

1179297-63-2 structure

商品名:Methyl 4-amino-4-(4-methoxyphenyl)butanoate

Methyl 4-amino-4-(4-methoxyphenyl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-(4-methoxyphenyl)butanoate

- methyl4-amino-4-(4-methoxyphenyl)butanoate

- Benzenebutanoic acid, γ-amino-4-methoxy-, methyl ester

- Methyl 4-amino-4-(4-methoxyphenyl)butanoate

-

- インチ: 1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3

- InChIKey: FNRCVPUVUWZSSY-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCC(C1C=CC(=CC=1)OC)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 212

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 61.6

Methyl 4-amino-4-(4-methoxyphenyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00965322-1g |

Methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 95% | 1g |

¥4109.0 | 2023-04-05 | |

| Enamine | EN300-150116-5.0g |

methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 5g |

$2443.0 | 2023-06-05 | ||

| Enamine | EN300-150116-0.25g |

methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 0.25g |

$774.0 | 2023-06-05 | ||

| Enamine | EN300-150116-2.5g |

methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 2.5g |

$1650.0 | 2023-06-05 | ||

| Enamine | EN300-150116-10.0g |

methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 10g |

$3622.0 | 2023-06-05 | ||

| Enamine | EN300-150116-1000mg |

methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 1000mg |

$842.0 | 2023-09-27 | ||

| Ambeed | A1044408-1g |

Methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 95% | 1g |

$598.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418110-100mg |

Methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 95% | 100mg |

¥17334.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418110-500mg |

Methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 95% | 500mg |

¥21837.00 | 2024-08-09 | |

| Enamine | EN300-150116-1.0g |

methyl 4-amino-4-(4-methoxyphenyl)butanoate |

1179297-63-2 | 1g |

$842.0 | 2023-06-05 |

Methyl 4-amino-4-(4-methoxyphenyl)butanoate 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1179297-63-2 (Methyl 4-amino-4-(4-methoxyphenyl)butanoate) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1179297-63-2)Methyl 4-amino-4-(4-methoxyphenyl)butanoate

清らかである:99%

はかる:1g

価格 ($):538.0